N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
The compound N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide features a triazolo[4,3-a]pyridine core fused with a carboxamide group at position 4. Key structural elements include:
- 3-Fluorophenyl group: Attached to the triazolo ring, enhancing electronic modulation and binding interactions.
- Sulfanyl-linked carbamoyl methyl group: A thioether bridge connects a trifluoromethylphenyl carbamoyl moiety, contributing to steric bulk and hydrophobic interactions.
- Trifluoromethyl (CF₃) group: Enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with kinase inhibitors or enzyme-targeting agents, where triazolo-pyridine scaffolds are frequently employed .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N5O2S/c23-14-4-3-5-15(10-14)27-20(33)13-8-9-18-29-30-21(31(18)11-13)34-12-19(32)28-17-7-2-1-6-16(17)22(24,25)26/h1-11H,12H2,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQQHSOISNRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core, introduction of the fluorophenyl group, and subsequent functionalization with the oxo and thio groups. Common reagents used in these reactions include fluorobenzene derivatives, triazole precursors, and various coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights critical structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Fluorophenyl Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in –9 may influence target selectivity due to steric and electronic differences .
- Core Heterocycle: The triazolo[4,3-a]pyridine core (target) vs.
- Trifluoromethyl Placement: CF₃ groups in the carbamoyl (target) vs. acetamide () or ethylamino () positions modulate electronic effects and steric hindrance .
Biological Activity
The compound N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activity. This article delves into its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine, with substituents that include a 3-fluorophenyl group and a trifluoromethyl group. These structural elements are significant as they influence the compound's lipophilicity, reactivity, and overall biological activity.
Structural Formula
The molecular formula can be summarized as follows:
- Molecular Formula : C₁₅H₁₄F₃N₅OS
- Molecular Weight : Approximately 363.36 g/mol
Key Functional Groups
- Triazole Ring : Known for its role in various biological activities.
- Fluorinated Aromatic Rings : Enhance lipophilicity and may improve binding affinity to biological targets.
- Thiocarbamoyl Group : Imparts unique reactivity and potential for interaction with biomolecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, derivatives containing trifluoromethyl groups have shown significant activity against antibiotic-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of both fluorine substituents is believed to enhance the compound's ability to disrupt bacterial cell functions.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Control (Vancomycin) | 1.0 | MRSA |
| Compound A (similar structure) | 0.78 | E. faecalis |
| Compound B (triazole derivative) | 0.5 | S. aureus |
Anticancer Activity
Compounds containing the triazole moiety have been investigated for their anticancer properties. Research indicates that such compounds can inhibit DNA synthesis by interacting with key cellular components, leading to reduced proliferation of cancer cells . The specific mechanisms often involve interference with topoisomerase enzymes and other critical pathways in cell division.
Toxicity Studies
In vitro studies on human embryonic kidney cells have shown that while these compounds exhibit potent antimicrobial activity, they also maintain a favorable selectivity index, indicating low toxicity to human cells . This characteristic is crucial for the development of therapeutic agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Macromolecular Synthesis : Similar compounds have demonstrated the ability to inhibit protein and nucleic acid synthesis in bacterial cells.
- Biofilm Disruption : Studies indicate that certain derivatives can effectively disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy against chronic infections .
- Targeting Enzymatic Pathways : The interaction with enzymes involved in DNA replication and repair could explain the observed anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
